molecular formula C14H16 B11942633 Phenanthrene, 1,2,3,4,9,10-hexahydro- CAS No. 16896-36-9

Phenanthrene, 1,2,3,4,9,10-hexahydro-

Cat. No.: B11942633
CAS No.: 16896-36-9
M. Wt: 184.28 g/mol
InChI Key: JPCYKCYTZCMDDD-UHFFFAOYSA-N
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Description

Phenanthrene, 1,2,3,4,9,10-hexahydro- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C14H16 It is a derivative of phenanthrene, where the aromaticity of the central ring is partially reduced, resulting in a hexahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenanthrene, 1,2,3,4,9,10-hexahydro- can be synthesized through several methods. One common approach involves the hydrogenation of phenanthrene using a palladium catalyst. The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation of the aromatic rings .

Another method involves the Diels-Alder reaction, where a diene and a dienophile react to form the hexahydro structure. This reaction can be catalyzed by various transition metals, such as palladium or nickel, to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of phenanthrene, 1,2,3,4,9,10-hexahydro- often involves the catalytic hydrogenation of phenanthrene derived from coal tar or petroleum sources. The process is carried out in large reactors under controlled conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenanthrene, 1,2,3,4,9,10-hexahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of phenanthrene, 1,2,3,4,9,10-hexahydro- involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, potentially leading to mutagenic and carcinogenic effects. The compound can also undergo metabolic activation, forming reactive intermediates that can cause cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenanthrene, 1,2,3,4,9,10-hexahydro- is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to other phenanthrene derivatives.

Properties

CAS No.

16896-36-9

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

1,2,3,4,9,10-hexahydrophenanthrene

InChI

InChI=1S/C14H16/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7H,2,4,6,8-10H2

InChI Key

JPCYKCYTZCMDDD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CCC3=CC=CC=C32

Origin of Product

United States

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